4-chloro-N-mesityl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

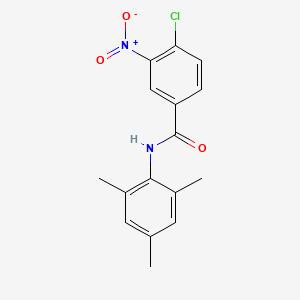

“4-chloro-N-mesityl-3-nitrobenzamide” is likely a benzamide derivative, which means it contains a benzene ring attached to an amide group. The “4-chloro”, “N-mesityl”, and “3-nitro” parts of the name suggest that it has a chlorine atom, a mesityl group (a derivative of toluene), and a nitro group attached at the 4th, N (of the amide), and 3rd positions of the benzene ring, respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzene derivative with a compound containing the amide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure would be based on the benzene ring, with the various groups attached at the indicated positions. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the nitro group might make it a candidate for reduction reactions, while the chlorine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Green Chemistry

The compound has been utilized in the development of green and efficient methods for the acylation of amines and phenols. This process is significant as it follows the principles of green chemistry, aiming to reduce the use of toxic solvents and improve the yields of chemical reactions .

Catalysis

In the realm of catalysis, “4-chloro-N-mesityl-3-nitrobenzamide” serves as a key intermediate. It’s used in reactions that require a solid base catalyst like hydrotalcite, which can modify the basicity to achieve desired outcomes in organic synthesis .

Pharmaceuticals

This compound is a precursor in the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential as medicinal compounds , especially in the development of new drugs .

Material Science

In material science, the compound’s derivatives are investigated for their properties and applications in creating new materials with potential use in high-tech industries .

Bioengineering

“4-chloro-N-mesityl-3-nitrobenzamide” and its derivatives are used in bioengineering research, particularly in the synthesis of compounds that can activate the stimulator of interferon genes (STING) pathway, which is crucial for cancer metalloimmunotherapy .

Environmental Science

The environmental applications of this compound include its role in the synthesis of environmentally benign reaction conditions. This aligns with the broader goal of reducing the environmental impact of chemical processes .

Analytical Chemistry

In analytical chemistry, the compound is used as a standard or reference material in various analytical methods to ensure accuracy and precision in chemical analysis .

Chemical Research

Lastly, it’s used extensively in chemical research as a building block for synthesizing more complex molecules, which can lead to the discovery of new reactions and pathways .

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems. Without specific information on how “4-chloro-N-mesityl-3-nitrobenzamide” is used, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

properties

IUPAC Name |

4-chloro-3-nitro-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)12-4-5-13(17)14(8-12)19(21)22/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSVXTNTHLPRBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-mesityl-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)

![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)